molecular formula C16H19N7O B2646353 3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-71-1

3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No. B2646353
CAS RN: 2176124-71-1
M. Wt: 325.376
InChI Key: WTVUIUKLGYBOIS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrazolo[3,4-d]pyrimidin-4-yl group and a piperidin-4-yl group. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group is a bicyclic structure that includes a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidin-4-yl and piperidin-4-yl groups. These nitrogen atoms could potentially act as nucleophiles in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity and influence its solubility in various solvents .

Scientific Research Applications

Design and Discovery of PDE9A Inhibitors

This research involved the design and discovery of a novel PDE9A inhibitor, identified through synthetic chemistry and structure-based drug design, which has progressed into clinical trials. It was selected for its selectivity for PDE9A over other PDE family members, excellent pharmacokinetic properties, and its ability to elevate central cGMP levels in the brain. This compound exhibits procognitive activity in rodent models and synaptic stabilization, demonstrating its potential in treating cognitive disorders without detailing drug dosage or side effects (Verhoest et al., 2012).

Antiviral and Cytotoxic Agents

Another study synthesized a series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, which were evaluated for their antiviral and antitumor activities. Some compounds showed activity against herpes simplex virus-1 and moderate activity against human immunodeficiency virus-1, along with broad-spectrum antitumor activity. This research highlights the compound's potential as an antiviral and cytotoxic agent without focusing on drug use or side effects (El-Subbagh et al., 2000).

Anticancer and Anti-5-lipoxygenase Agents

Further research developed a novel series of pyrazolopyrimidine derivatives, synthesized to evaluate their anticancer and anti-5-lipoxygenase activities. These compounds were assessed for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, a key enzyme in the inflammation pathway. This study supports the potential therapeutic application of these compounds in cancer and inflammatory diseases, with a focus on the compound's biochemical interactions rather than drug-specific information (Rahmouni et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds with pyrazolo[3,4-d]pyrimidin-4-yl groups have been studied as inhibitors of CDK2, a protein kinase involved in cell cycle regulation .

properties

IUPAC Name

3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-21-15-13(8-20-21)16(19-10-18-15)22-6-3-12(4-7-22)9-23-11-17-5-2-14(23)24/h2,5,8,10-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVUIUKLGYBOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

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